Structural Derivation from Carbonic Anhydrase Pharmacophore Precludes Molecular Target Redundancy with Lasamide
The target compound, 2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid, differs critically from its unsubstituted sulfamoyl analog Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid) by having an N-(3-chlorophenyl) substituent. Lasamide demonstrates a binding affinity (Kd) of 0.130 nM for human carbonic anhydrase VII via its primary sulfonamide group [1]. The target compound's tertiary sulfonamide lacks the ionizable -SO2NH2 protons required for zinc coordination in carbonic anhydrase active sites. This structural difference predicts a loss of carbonic anhydrase binding affinity of several orders of magnitude for the target compound compared to Lasamide, based on established sulfonamide structure-activity relationships [2].
| Evidence Dimension | Predicted carbonic anhydrase binding affinity loss due to N-substitution |
|---|---|
| Target Compound Data | N-(3-chlorophenyl) substituted sulfonamide; predicted CA affinity negligible compared to primary sulfonamide |
| Comparator Or Baseline | Lasamide (2,4-dichloro-5-sulfamoylbenzoic acid): Kd = 0.130 nM for hCA VII [1] |
| Quantified Difference | Loss of critical zinc-binding -SO2NH2 group; predicted CA affinity reduction by >1000-fold based on pharmacophore requirements [2] |
| Conditions | Structure-activity relationship analysis based on X-ray crystallography of hCA VII-lasamide complex (PDB: 8QHJ) and established sulfonamide CA pharmacophore. |
Why This Matters
For researchers screening sulfamoyl benzoic acids as carbonic anhydrase inhibitors, this compound should not be selected as it lacks the essential primary sulfonamide pharmacophore, preventing redundant procurement with Lasamide.
- [1] BindingDB BDBM13075. 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) Kd: 0.130 nM for recombinant human carbonic anhydrase VII. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. Review establishing primary sulfonamide as essential for CA inhibition. View Source
